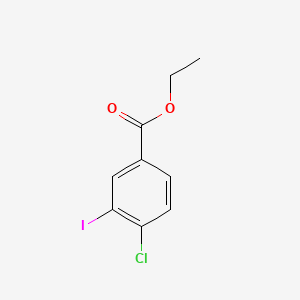
Ethyl 4-Chloro-3-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-Chloro-3-iodobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClIO2 and its molecular weight is 310.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic techniques for characterizing Ethyl 4-Chloro-3-iodobenzoate, and how are spectral discrepancies resolved?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR , and mass spectrometry (EI or ESI-MS) to confirm molecular structure. For instance, NMR can identify substituent positions (e.g., chlorine and iodine) via coupling patterns and chemical shifts . If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with high-resolution MS to rule out isotopic interference or impurities. Spiking experiments with known standards or alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) may resolve ambiguities .
Q. How is this compound typically synthesized, and what are common yield-limiting factors?
- Methodological Answer : A standard route involves iodination of ethyl 4-chlorobenzoate using iodine monochloride (ICl) in acetic acid or chloroform under controlled temperatures (40–60°C) . Yield limitations often stem from:
- Competitive side reactions (e.g., di-iodination or ester hydrolysis).
- Incomplete halogen exchange due to steric hindrance from the ethyl ester group.
Optimize by adjusting stoichiometry (1.1–1.3 eq ICl) and monitoring reaction progress via TLC or in-situ IR .
Advanced Research Questions
Q. How do electronic effects of the chloro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The ortho-iodo and para-chloro groups create a polarized electronic environment. The iodo substituent acts as a directing group for Suzuki-Miyaura couplings, while the chloro group deactivates the ring, slowing undesired side reactions. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation via X-ray crystallography or kinetic profiling (e.g., monitoring coupling rates with varying palladium catalysts) is recommended .
Q. What strategies resolve contradictions in purity assessments (e.g., GC-MS vs. elemental analysis)?
- Methodological Answer : Discrepancies may arise from:
- Volatile impurities undetected by elemental analysis.
- Matrix effects in GC-MS suppressing ionization.
Address by: - Purification : Recrystallize using mixed solvents (e.g., hexane/ethyl acetate) to remove non-polar contaminants .
- Complementary techniques : Combine HPLC-UV with charged aerosol detection (CAD) for non-UV-active impurities .
Q. How can reaction conditions be optimized to minimize dehalogenation during catalytic transformations?
- Methodological Answer : Dehalogenation often occurs under reducing conditions (e.g., hydrogenation). Mitigate by:
- Catalyst selection : Use Pd/C with controlled H₂ pressure (<5 atm) or switch to nickel catalysts for milder reduction.
- Additives : Introduce chelating agents (e.g., EDTA) to sequester metal impurities that promote side reactions.
Monitor via ICP-MS for metal leaching and XPS to assess catalyst surface integrity .
特性
IUPAC Name |
ethyl 4-chloro-3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYFFWQUFXVRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














